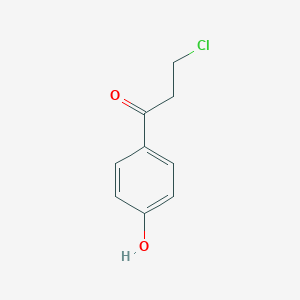

3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Übersicht

Beschreibung

3-chloro-1-(4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a propanone group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Chlor-1-(4-hydroxyphenyl)propan-1-on erfolgt typischerweise durch die Chlorierung von 1-(4-hydroxyphenyl)propan-1-on. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Einführung der Chlorgruppe an der gewünschten Position zu gewährleisten. Häufig verwendete Reagenzien in diesem Verfahren sind Thionylchlorid (SOCl2) oder Phosphortrichlorid (PCl3) als Chlorierungsmittel .

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 3-Chlor-1-(4-hydroxyphenyl)propan-1-on großtechnische Chlorierungsreaktionen unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Chlorierungsprozesses zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen

3-Chlor-1-(4-hydroxyphenyl)propan-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Chlorgruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden häufig verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Nukleophile wie Ammoniak (NH3) oder Natriumthiolat (NaSMe) können unter basischen Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von 4-Hydroxybenzaldehyd oder 4-Hydroxybenzoesäure.

Reduktion: Bildung von 3-Chlor-1-(4-hydroxyphenyl)propan-1-ol.

Substitution: Bildung von 3-Amino-1-(4-hydroxyphenyl)propan-1-on oder 3-Thio-1-(4-hydroxyphenyl)propan-1-on.

Wissenschaftliche Forschungsanwendungen

3-Chlor-1-(4-hydroxyphenyl)propan-1-on wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie: In Studien, die sich mit Enzyminhibition und Proteinwechselwirkungen befassen.

Medizin: Potenzielle Anwendungen in der Medikamentenentwicklung und pharmakologischen Forschung.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-1-(4-hydroxyphenyl)propan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Chlorgruppe kann an elektrophilen Substitutionsreaktionen teilnehmen, während die Hydroxygruppe Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

3-chloro-1-(4-hydroxyphenyl)propan-1-one is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: Potential applications in drug development and pharmacological research.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-chloro-1-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-Hydroxyphenyl)propan-1-on: Fehlt die Chlorgruppe, was es in bestimmten Substitutionsreaktionen weniger reaktiv macht.

3-Chlor-1-(4-methoxyphenyl)propan-1-on: Enthält anstelle einer Hydroxygruppe eine Methoxygruppe, die seine Reaktivität und biologische Aktivität verändern kann.

Einzigartigkeit

3-Chlor-1-(4-hydroxyphenyl)propan-1-on ist einzigartig aufgrund des Vorhandenseins sowohl einer Chlor- als auch einer Hydroxygruppe, die es ihm ermöglichen, an einer Vielzahl von chemischen Reaktionen und biologischen Wechselwirkungen teilzunehmen. Diese doppelte Funktionalität macht es zu einer wertvollen Verbindung in der synthetischen Chemie und biomedizinischen Forschung .

Biologische Aktivität

3-Chloro-1-(4-hydroxyphenyl)propan-1-one, with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features both a chloro group and a hydroxyl group, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound allows it to participate in various chemical reactions:

- Electrophilic Substitution : The chloro group enhances the electrophilic character of the molecule, making it reactive towards nucleophiles.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, influencing biological interactions.

The biological activity of this compound is linked to its interactions with specific molecular targets such as enzymes and receptors. The dual functionality of the chloro and hydroxyl groups enables the compound to modulate enzymatic activities or receptor functions. For instance, studies have indicated that this compound can inhibit GABA transaminase, an important enzyme in neurotransmitter metabolism, thus potentially affecting neurological pathways related to conditions like epilepsy and depression .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study comparing various synthesized compounds showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the structure can enhance antimicrobial efficacy .

Antioxidant Activity

In addition to antimicrobial effects, compounds related to this compound have been evaluated for their antioxidant properties. The presence of the hydroxyl group is crucial for radical scavenging activity, which may protect cells from oxidative stress .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- GABA Modulation : A study found that this compound inactivated GABA transaminase in a time-dependent manner, indicating its potential use in treating disorders related to GABAergic dysfunctions such as anxiety and depression .

- Neuroprotective Effects : Research on retinal protection has shown that derivatives of this compound can protect photoreceptor cells from light-induced damage, suggesting applications in ocular health .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and unique characteristics of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Hydroxyphenyl)propan-1-one | Lacks chloro group | Less reactive in substitution reactions |

| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | Contains methoxy instead of hydroxyl | Alters reactivity and potential biological activity |

| 4-Hydroxybenzaldehyde | Aldehyde functional group | Different reactivity profile compared to ketones |

| 4-Hydroxybenzoic acid | Carboxylic acid functional group | Exhibits different solubility and reactivity characteristics |

Eigenschaften

IUPAC Name |

3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBKSZGQHXBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286561 | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-38-9 | |

| Record name | 7182-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-(4-hydroxyphenyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6HQR4DJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.